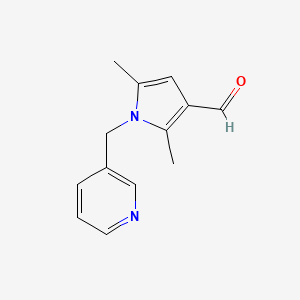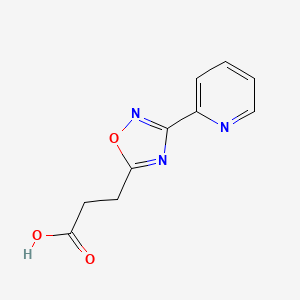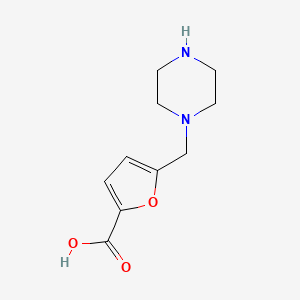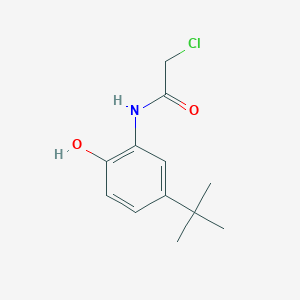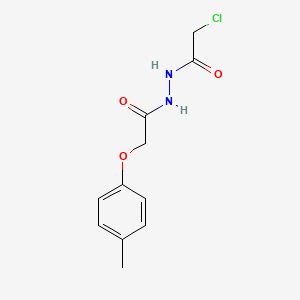
6-Hydrazinylpicolinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydrazinylpicolinohydrazide is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. These heterocycles are often found in pharmaceuticals and natural products, making the study of 6-hydrazinylpicolinohydrazide and its derivatives crucial for the development of new drugs and materials.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves several strategies. For instance, a one-pot synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids has been developed, which utilizes a sequential coupling/cyclization reaction with β-hydroxylamines. This method proceeds under mild conditions and employs HATU to facilitate both amide formation and intramolecular alkylation . Additionally, the synthesis of cyclic hydrazino α-carboxylic acids and their derivatives has been reviewed, highlighting various methods such as [3+2] cycloadditions, cyclization of N-acyl hydrazonium ions, and ring-closing metathesis, which are relevant for the preparation of six-membered heterocycles like piperazic acids .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically elucidated using spectroscopic methods such as IR, NMR (1H and 13C), mass spectrometry, and elemental analysis. In some cases, X-ray structure analysis and theoretical calculations are employed to confirm the formation of the structures .
Chemical Reactions Analysis
The chemical reactions involving hydrazinyl-containing compounds can lead to various transformations. For example, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones results in the formation of pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones . Another study describes the synthesis of 1-hydrazinyl-5,6,7,8-tetrahydroisoquinolines, which can undergo recyclization of the pyridine ring and be converted into new heterocyclic systems such as triazoloisoquinolines and pyrazolyl-tetrahydroisoquinolines. The azide–tetrazole equilibrium in these compounds is influenced by solvent polarity and substituent nature .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-hydrazinylpicolinohydrazide derivatives are closely related to their molecular structure and the nature of the substituents. These properties are essential for understanding the reactivity and potential applications of the compounds. The intermolecular hydrogen bonds detected in the crystal structure of some derivatives can influence the stability and solubility of the compounds . The antimicrobial activity of the synthesized compounds also provides insight into their potential as pharmaceutical agents .
Aplicaciones Científicas De Investigación
Anticancer and Antitumor Activities
6-Hydrazinylpicolinohydrazide derivatives have been explored for their anticancer and antitumor activities. For instance, studies have demonstrated that certain compounds synthesized from hydrazinyl derivatives show promising antiproliferative activity towards human cancer cells by inhibiting tubulin polymerization, thus preventing cell division and inducing cell cycle arrest in cancer cells (Minegishi et al., 2015). Another research avenue has focused on the synthesis of novel quinazoline derivatives, showing significant anticancer activity by evaluating them against various human tumor cell lines, highlighting the potential of these derivatives in cancer treatment (Kassab et al., 2016).
Antimicrobial Activity
Hydrazinylpicolinohydrazide derivatives have also been investigated for their antimicrobial properties. Research indicates that certain synthesized compounds exhibit antimicrobial activities against a range of bacteria and fungi. This suggests a potential role for these compounds in addressing infectious diseases and contributing to the development of new antimicrobial agents (Ozçelik et al., 2010).
Antioxidant Activity
The antioxidant properties of hydrazinylpicolinohydrazide derivatives have been studied, with findings indicating that these compounds can effectively scavenge free radicals and exhibit antioxidant activities. This research suggests the potential use of these derivatives in combating oxidative stress-related diseases and conditions (Ilyasov et al., 2020).
Enzyme Inhibition for Alzheimer's Disease
There's significant interest in the development of enzyme inhibitors based on hydrazinylpicolinohydrazide derivatives for the treatment of Alzheimer's disease. Compounds have been designed and synthesized with the aim of inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which play a key role in the progression of Alzheimer's. These studies highlight the therapeutic potential of these derivatives in managing neurodegenerative diseases (Kausar et al., 2021).
Propiedades
IUPAC Name |
6-hydrazinylpyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c7-10-5-3-1-2-4(9-5)6(12)11-8/h1-3H,7-8H2,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRUFDXVYXVLMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NN)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391269 |
Source


|
| Record name | 6-Hydrazinylpyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydrazinylpicolinohydrazide | |
CAS RN |
89465-52-1 |
Source


|
| Record name | 6-Hydrazinyl-2-pyridinecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89465-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydrazinylpyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


